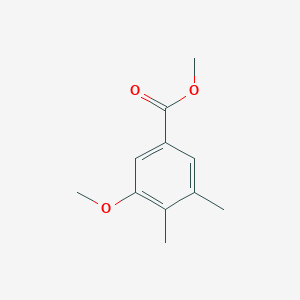

Methyl 3-Methoxy-4,5-dimethylbenzoate

Description

Methyl 3-Methoxy-4,5-dimethylbenzoate is a benzoic acid derivative characterized by a methoxy group at position 3 and methyl groups at positions 4 and 5 on the aromatic ring, with a methyl ester at the carboxyl position.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 3-methoxy-4,5-dimethylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)6-10(13-3)8(7)2/h5-6H,1-4H3 |

InChI Key |

OHNLNZMHZSLYLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Corresponding Hydroxybenzoic Acid Derivatives

One of the primary synthetic routes involves the methylation and esterification of hydroxy-substituted benzoic acids bearing methyl substituents.

- Starting Material: 3-hydroxy-4,5-dimethylbenzoic acid or its derivatives

- Reagents: Methanol as solvent and methylating agent, acid catalysts such as sulfuric acid or p-toluenesulfonic acid (tosic acid)

- Conditions: Reflux under acidic conditions for several hours (commonly 6–24 hours)

- Process:

- The hydroxybenzoic acid is dissolved in methanol.

- Acid catalyst is added to promote esterification and methylation of the phenolic hydroxyl group.

- The reaction mixture is heated under reflux, facilitating the formation of the methyl ester and methyl ether groups.

- After completion, the mixture is cooled and worked up by extraction and purification, often via column chromatography or distillation.

Example from literature:

A patent describes the methylation of 3-hydroxy-4-methoxybenzoic acid derivatives in methanol with sulfuric acid at reflux for 6 hours, yielding methyl esters with high purity (up to 98.8%) and good yield (Table 1).

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Esterification | 3-hydroxy-4,5-dimethylbenzoic acid + MeOH + H2SO4, reflux 6 h | ~90-98 | >95 | Direct esterification and methylation |

| Methylation | Methyl iodide + K2CO3 in DMF, 50 °C, 10 h | 88 | High | Selective methylation of phenol |

Methylation Using Methyl Iodide and Base

Selective methylation of phenolic hydroxyl groups can be achieved by treatment with methyl iodide in the presence of a base such as potassium carbonate (K2CO3).

-

- Dissolve the hydroxybenzoate compound in a polar aprotic solvent like DMF.

- Add K2CO3 and methyl iodide under nitrogen atmosphere.

- Stir and heat at 50 °C for 10 hours.

- Work up by filtration, extraction, and purification.

One-Pot Processes Using Acid Catalysts and Methanol

Some patents describe one-pot processes combining methylation and esterification using methanol and acid catalysts such as tosic acid or sodium pyrosulfate.

-

- React 3-methoxy-3-alkoxy methyl propionate derivatives with methanol in the presence of acid catalysts.

- Reflux for 10–24 hours under mechanical stirring.

- Followed by vacuum distillation and nitrogen-protected heating to isolate the methyl ester product.

| Entry | Starting Material | Catalyst | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 3-methoxy-3-butoxy methyl propionate | Sodium pyrosulfate | 10 | 55 | 76.1 | 97 |

| 2 | 3-methoxy-3-propoxy methyl propionate | Tosic acid | 15 | 55 | 77.0 | 96 |

Catalytic Hydrogenation and Subsequent Functionalization

In some synthetic sequences, intermediates such as 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester are hydrogenated using palladium on charcoal under hydrogen pressure to yield methyl 3-methoxy-4,5-dimethylbenzoate derivatives.

-

- Hydrogenation at 85 °C under 5-6 kg/cm² hydrogen pressure for 7 hours.

- Followed by filtration and solvent removal.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed esterification | Simple, uses inexpensive reagents | Long reaction times, acid waste | 90–98 | >95 |

| Methyl iodide methylation | Selective methylation, mild conditions | Use of toxic methyl iodide, cost | ~88 | High |

| One-pot acid-catalyzed process | Efficient, high purity products | Requires vacuum distillation step | 74–78 | 96–97 |

| Catalytic hydrogenation | Clean reduction, high yield | Requires specialized equipment | ~86.6 | High |

Notes on Purification and Characterization

-

- Column chromatography using hexane/ethyl acetate mixtures is common.

- Vacuum distillation under nitrogen atmosphere is used to avoid oxidation.

-

- NMR (¹H and ¹³C) spectroscopy confirms substitution pattern and ester formation.

- Mass spectrometry (ESI-MS) verifies molecular weight.

- Purity assessed by HPLC or GC.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: 3-Methoxy-4,5-dimethylbenzoic acid.

Reduction: 3-Methoxy-4,5-dimethylbenzyl alcohol.

Substitution: 3-Methoxy-4,5-dimethyl-2-nitrobenzoate (for nitration).

Scientific Research Applications

Chemistry: Methyl 3-Methoxy-4,5-dimethylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and can be used in the preparation of ligands for coordination chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of aromatic esters on cellular processes.

Industry: Industrially, Methyl 3-Methoxy-4,5-dimethylbenzoate is used in the manufacture of fragrances and flavoring agents. Its stability and pleasant aroma make it suitable for use in perfumes and food additives .

Mechanism of Action

The mechanism by which Methyl 3-Methoxy-4,5-dimethylbenzoate exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can affect the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Physical Properties

- Solubility : Methyl groups enhance lipophilicity (logP ~2–3 estimated), whereas hydroxyl or bromo substituents increase polarity or molecular weight, altering solubility profiles .

- Thermal Stability : Methylenedioxy derivatives (e.g., CAS 22934-58-3) exhibit higher thermal stability (boiling point 310°C) compared to hydroxylated analogs .

Biological Activity

Methyl 3-Methoxy-4,5-dimethylbenzoate (MMDB) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-Methoxy-4,5-dimethylbenzoate has the molecular formula . It features a methoxy group and two methyl groups on the aromatic ring, which contribute to its unique chemical properties. The presence of these groups may influence its interaction with biological targets.

The biological activity of MMDB is believed to stem from its ability to interact with various enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : MMDB may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular function.

- Cell Signaling Modulation : The compound could influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism.

- Molecular Interactions : MMDB may exert effects through binding interactions with biomolecules, impacting enzyme activity and gene regulation.

Biological Activities

Research indicates that MMDB exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that MMDB possesses antimicrobial effects against various bacterial strains. For instance, it has been shown to be effective against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant potency when compared to standard antibiotics .

- Antitumor Activity : Preliminary investigations have indicated that MMDB may have cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in human cancer cells, suggesting potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy :

- Antitumor Activity :

Table 1: Antimicrobial Activity of Methyl 3-Methoxy-4,5-dimethylbenzoate

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 3.27 μg/mL |

| Pseudomonas aeruginosa | 6.55 μg/mL |

| Staphylococcus aureus | 5.00 μg/mL |

Table 2: Cytotoxicity of Methyl 3-Methoxy-4,5-dimethylbenzoate on Cancer Cell Lines

| Cell Line | LC50 (nM) |

|---|---|

| U87 | 200 ± 60 |

| A549 | 16.82 |

| MAD-MB-435 | 37.01 |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-Methoxy-4,5-dimethylbenzoate, and how can reaction parameters be controlled to maximize yield?

- Methodological Answer : The compound is synthesized via esterification of 3-methoxy-4,5-dimethylbenzoic acid with methanol, typically using acid catalysts (e.g., H₂SO₄) under reflux. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- Catalyst concentration : 1–5 mol% to avoid over-acidification and byproducts .

- Solvent choice : Anhydrous conditions (e.g., THF or DCM) to prevent hydrolysis of the ester group .

Automated reactors are recommended for precise control of temperature and mixing, improving reproducibility .

Q. How can Methyl 3-Methoxy-4,5-dimethylbenzoate be purified, and what analytical techniques validate its purity?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization in ethanol/water mixtures enhances purity .

- Characterization :

- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8–3.9 ppm), methyl ester (δ ~3.7 ppm), and aromatic protons (δ ~6.5–7.5 ppm) confirm structure .

- HPLC : >95% purity is achievable with optimized mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

Q. What safety protocols are essential when handling Methyl 3-Methoxy-4,5-dimethylbenzoate in the lab?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Store at 2–8°C for long-term stability .

Advanced Research Questions

Q. How does the substitution pattern on the benzene ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-donating methoxy and methyl groups at positions 3, 4, and 5 deactivate the aromatic ring, reducing electrophilicity at the ester carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl₃) for reactions like transesterification. Comparative studies with analogs (e.g., Methyl 4-hydroxy-3,5-dimethylbenzoate) show that electron-withdrawing groups (e.g., -OH) increase carbonyl reactivity by 20–30% .

Q. What are the challenges in computational modeling of Methyl 3-Methoxy-4,5-dimethylbenzoate’s electronic structure, and how can they be addressed?

- Methodological Answer :

- Challenges : Steric hindrance from methyl groups and methoxy resonance effects complicate DFT calculations.

- Solutions :

- Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to account for electron delocalization .

- Compare experimental NMR chemical shifts with computed values to validate electron density distributions .

Q. How can structural analogs of Methyl 3-Methoxy-4,5-dimethylbenzoate be designed to enhance biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Methodological Answer :

- Bioisosteric replacement : Substitute the methoxy group with halogens (e.g., Cl) or sulfonamides to modulate lipophilicity and target binding .

- Case Study : Analog 3-Methoxy-4,5-methylenedioxycinnamaldehyde showed anti-inflammatory activity by inhibiting iNOS in macrophages (IC₅₀ = 12 µM). Similar strategies could apply .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for Methyl 3-Methoxy-4,5-dimethylbenzoate analogs: How should researchers reconcile these?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.